3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid
CAS No.: 2096331-52-9
Cat. No.: VC11733604
Molecular Formula: C17H25BBrNO5
Molecular Weight: 414.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096331-52-9 |
|---|---|
| Molecular Formula | C17H25BBrNO5 |
| Molecular Weight | 414.1 g/mol |
| IUPAC Name | [3-bromo-5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]phenyl]boronic acid |
| Standard InChI | InChI=1S/C17H25BBrNO5/c1-17(2,3)25-16(21)20-6-4-12(5-7-20)11-24-15-9-13(18(22)23)8-14(19)10-15/h8-10,12,22-23H,4-7,11H2,1-3H3 |
| Standard InChI Key | KPXQQBFMXZATJL-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1)Br)OCC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1)Br)OCC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Introduction
3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid is a complex organic compound that incorporates several functional groups, including a bromo substituent, a boronic acid moiety, a methoxy group, and a tert-butyloxycarbonyl (t-BOC) protected piperidine ring. This compound is of interest in organic synthesis due to its potential as a building block for more complex molecules, particularly in pharmaceutical and materials chemistry.
Synthesis and Applications
The synthesis of 3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid typically involves several steps, including the formation of the boronic acid moiety and the attachment of the t-BOC protected piperidine ring. This compound is useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis to form carbon-carbon bonds between unsaturated organic compounds .
Suzuki-Miyaura Cross-Coupling Reaction
In this reaction, the boronic acid group of 3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This process is versatile and can be used to synthesize a wide range of complex molecules.
Biological Activity
Piperidine derivatives are known to exhibit a variety of biological activities, including interactions with neurotransmitter systems and potential anti-inflammatory effects. Further research would be needed to explore the specific biological properties of 3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid and its derivatives.
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